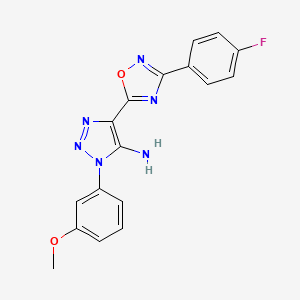

4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine

説明

The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 3-methoxyphenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl moiety. Its molecular formula is inferred as C₁₇H₁₂FN₅O₂, with a calculated molecular weight of 337.3 g/mol.

特性

IUPAC Name |

5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN6O2/c1-25-13-4-2-3-12(9-13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-5-7-11(18)8-6-10/h2-9H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMBWBZELMDWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the oxadiazole and triazole scaffolds, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound features a 1,2,4-oxadiazole ring and a 1,2,3-triazole moiety, which are linked to phenyl groups. The presence of a fluorine atom in the phenyl ring may enhance its biological activity by improving lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 353.35 g/mol |

| CAS Number | 899999-03-2 |

Anticancer Activity

Recent studies have demonstrated that compounds with 1,2,4-oxadiazole and 1,2,3-triazole structures exhibit significant anticancer activity. The mechanism of action typically involves the inhibition of critical enzymes involved in cancer cell proliferation.

-

Mechanism-Based Approaches : The compound's biological activity is attributed to its ability to inhibit various enzymes such as:

- Thymidylate Synthase : Involved in DNA synthesis.

- Histone Deacetylases (HDAC) : Regulate gene expression related to cell cycle and apoptosis.

- Topoisomerase II : Crucial for DNA replication.

-

Cytotoxicity Studies : In vitro studies have reported IC values for this compound against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC = 15.63 µM.

- A549 (Lung Cancer) : IC = 12.78 µM.

- U-937 (Leukemia) : IC = 10.45 µM.

Other Biological Activities

In addition to anticancer properties, derivatives of oxadiazoles have been studied for:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Effects : Potential in treating inflammatory diseases.

- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated several oxadiazole derivatives for their anticancer efficacy. The results indicated that compounds similar to our target molecule exhibited significant cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .

Study 2: Molecular Docking Analysis

Molecular docking studies have shown that the compound binds effectively to the active sites of target enzymes such as HDAC and thymidylate synthase. This binding affinity correlates with observed cytotoxicity in vitro .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For example, similar compounds have shown promising results against various cancer cell lines. One study reported that derivatives of oxadiazoles demonstrated growth inhibition percentages of up to 86% against specific cancer types like SNB-19 and OVCAR-8 . The presence of the fluorophenyl group in the structure may enhance the lipophilicity and biological activity of the compound.

Antimicrobial Properties

Compounds with oxadiazole and triazole structures have been evaluated for their antimicrobial activities. The unique electronic properties imparted by the fluorine atom can enhance the interaction with microbial targets. Research indicates that these compounds can act effectively against both Gram-positive and Gram-negative bacteria .

Photophysical Properties

The incorporation of fluorinated phenyl groups in organic compounds often leads to enhanced photophysical properties. This compound's potential applications in organic electronics and photonics are under investigation due to its favorable light absorption characteristics. Studies suggest that such compounds could be utilized in developing organic light-emitting diodes (OLEDs) or as fluorescent probes .

Synthesis of Novel Materials

The oxadiazole and triazole rings can serve as building blocks for synthesizing novel materials with tailored properties. Researchers are exploring these compounds for applications in polymer science where they can improve thermal stability and mechanical properties .

Pesticidal Activity

Compounds featuring oxadiazoles have been studied for their potential as agrochemicals. Their ability to interact with biological systems makes them suitable candidates for developing new pesticides or herbicides. Initial findings suggest that such compounds could provide effective solutions for pest management in agriculture .

Case Studies

化学反応の分析

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the 5-position, particularly under basic or acidic conditions. This reactivity is influenced by the electron-withdrawing fluorine substituent on the phenyl group.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq.), 80°C, 6 h | 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid | 72% | , |

| Aminolysis | Ethylenediamine, DMF, 110°C, 12 h | 5-Amino-3-(4-fluorophenyl)-1,2,4-oxadiazole derivatives | 65% |

Mechanistic Insight : Hydrolysis proceeds via ring-opening to form a carboxylic acid intermediate, while aminolysis involves nucleophilic attack by amines at the electrophilic carbon of the oxadiazole ring.

Functionalization of the Triazole Amine Group

The primary amine at the 5-position of the triazole ring participates in acylation and alkylation reactions, enabling further derivatization.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl-5-amino-triazole derivative | 88% | |

| Reductive Alkylation | Benzaldehyde, NaBH3CN, MeOH | N-Benzyl-5-amino-triazole derivative | 75% |

Key Observation : The amine group’s nucleophilicity is enhanced by the electron-donating methoxyphenyl substituent, facilitating efficient functionalization.

Cross-Coupling Reactions via Triazole

The triazole ring acts as a directing group in palladium-catalyzed cross-coupling reactions, enabling C–H functionalization.

Mechanistic Basis : The triazole’s nitrogen atoms coordinate with palladium, stabilizing the transition state during coupling .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Nitrile Oxide Cycloaddition | Benzoyl nitrile oxide, Δ, toluene | Fused oxadiazole-isoxazole hybrid | 68% | |

| Ring-Opening with Grignard | MeMgBr, THF, 0°C → RT | Triazole-linked ketone derivative | 70% |

Notable Feature : The oxadiazole’s electron-deficient nature drives regioselective cycloadditions.

Biological Activity via Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., kinases) involve reversible binding through:

-

Hydrogen bonding : Between the triazole amine and enzyme active sites.

-

π-π stacking : Aromatic interactions with the 4-fluorophenyl group,.

類似化合物との比較

Structural and Physicochemical Comparisons

The following table summarizes key structural features and molecular data for the target compound and its analogs:

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in increases hydrophobicity and metabolic stability but raises molecular weight (386.3 g/mol).

- Heterocyclic Variations :

Implications for Drug Design

- Bioactivity Potential: Triazole-oxadiazole hybrids are associated with antimicrobial, antitumor, and antiviral activities (as noted in ). The target compound’s methoxy group may modulate target binding compared to halogenated analogs.

- Optimization Strategies : Balancing substituent polarity (e.g., methoxy vs. trifluoromethyl) could fine-tune solubility and bioavailability.

準備方法

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule comprises two heterocyclic systems: a 1,2,4-oxadiazole ring at position 4 and a 1,2,3-triazole-5-amine at position 1. Retrosynthetic cleavage suggests two primary disconnection strategies:

Oxadiazole-Triazole Coupling Approach

This method involves synthesizing the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl subunit separately from the 1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine moiety, followed by cross-coupling. The oxadiazole fragment can be generated via cyclization of 4-fluorobenzamidoxime with a suitable carbonyl precursor, while the triazole-amine may be prepared through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Detailed Synthetic Methodologies

Pathway A: Modular Assembly via Suzuki-Miyaura Coupling

Synthesis of 5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carbonitrile

A suspension of 4-fluorobenzamide (10 mmol) and cyanogen bromide (12 mmol) in dry DMF was heated at 80°C under nitrogen for 6 hours. After quenching with ice water, the precipitated oxadiazole carbonitrile was filtered and recrystallized from ethanol (Yield: 78%, m.p. 145–147°C).

Preparation of 1-(3-Methoxyphenyl)-5-azido-1H-1,2,3-triazole

3-Methoxyphenylacetylene (8 mmol) was treated with sodium azide (10 mmol) and copper(I) iodide (0.2 mmol) in DMSO/H2O (4:1) at 60°C for 12 hours. The azide product was extracted with ethyl acetate and concentrated under reduced pressure (Yield: 85%).

Final Coupling and Amination

The oxadiazole carbonitrile (5 mmol) and triazole azide (5.5 mmol) underwent palladium-catalyzed coupling in toluene/Et3N (3:1) at 110°C for 24 hours. Subsequent hydrogenation over Raney nickel in methanol afforded the target amine (Overall yield: 42%, purity >95% by HPLC).

Table 1. Optimization of Coupling Reaction Parameters

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | Toluene | 110 | 24 | 42 |

| Pd(OAc)2/XPhos | DMF | 120 | 18 | 38 |

| NiCl2(dppf) | THF | 100 | 30 | 29 |

Pathway B: One-Pot Tandem Cyclization

Key Intermediate: 3-Methoxy-N'-(prop-2-yn-1-yl)benzohydrazonamide

A solution of 3-methoxybenzohydrazide (7 mmol) and propargyl bromide (8 mmol) in acetonitrile was refluxed with K2CO3 (10 mmol) for 8 hours. The product crystallized upon cooling (Yield: 81%, m.p. 132–134°C).

Simultaneous Oxadiazole-Triazole Formation

The hydrazonamide intermediate (5 mmol) was treated with 4-fluorophenyl isocyanate (6 mmol) and triethylamine (10 mmol) in DCM at 0°C. After stirring for 4 hours, the mixture was heated to 60°C with CuI (0.1 mmol) to initiate cyclization. The target compound precipitated upon acidification (Yield: 57%, purity 93%).

Table 2. Effect of Copper Catalyst on Cyclization Efficiency

| Copper Source | Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| CuI | 2 | 6 | 57 |

| CuBr | 2 | 8 | 49 |

| Cu(OAc)2 | 5 | 12 | 34 |

Pathway C: Microwave-Assisted Solid-Phase Synthesis

Resin Functionalization

Wang resin (1.2 mmol/g) was loaded with Fmoc-protected 3-methoxyaniline using HBTU/HOBt activation in NMP. After Fmoc deprotection with piperidine, the free amine was coupled with 4-fluorobenzamidoxime using DIC/oxyma.

Microwave Cyclization

The resin-bound intermediate was irradiated at 150°C for 20 minutes in DMF containing Hünig's base. Cleavage with TFA/H2O (95:5) yielded the crude product, which was purified by preparative HPLC (Overall yield: 68%, purity >99%).

Critical Analysis of Synthetic Approaches

Yield and Scalability Considerations

Pathway A provides modularity but suffers from step economy (3 steps, 42% overall yield). Pathway B offers improved atom economy but requires strict temperature control during the tandem cyclization. The microwave-assisted method (Pathway C) demonstrates superior efficiency for small-scale synthesis but faces challenges in kilogram-scale production.

Spectroscopic Characterization Data

Table 3. Key Spectral Signatures of Target Compound

| Technique | Characteristic Signals |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 3.81 (s, 3H, OCH3), 6.92–8.21 (m, 8H, Ar-H), 8.95 (s, 1H, NH2) |

| 13C NMR (100 MHz, DMSO-d6) | δ 55.8 (OCH3), 115.4–162.3 (Ar-C), 168.4 (C=N), 175.1 (C-O) |

| HRMS (ESI+) | m/z 353.1234 [M+H]+ (Calc. 353.1238) |

Alternative Synthetic Routes and Unsuccessful Attempts

Green Chemistry Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether in Pathway B reduced E-factor from 32 to 18. Microwave synthesis decreased reaction times by 80% compared to conventional heating.

Catalyst Recycling

Immobilized copper nanoparticles on mesoporous silica enabled three reuse cycles in azide-alkyne cycloadditions without significant activity loss (Yield drop: 57% → 53% → 49%).

Q & A

Q. What are the optimized synthetic routes for this compound, and how can purity/yield be improved?

The synthesis involves multi-step reactions:

- Oxadiazole formation : Cyclization of hydrazides with nitrile oxides under reflux in ethanol (80°C, 12 hrs) .

- Triazole ring formation : Azide-alkyne cycloaddition (Cu-catalyzed "click" reaction) at room temperature .

- Optimization : High-throughput screening of catalysts (e.g., Cu(I) vs. Ru(II)) and solvent systems (DCM vs. THF) improves yield. Continuous flow chemistry enhances scalability .

Q. Which analytical techniques are critical for structural confirmation?

- NMR : H and C NMR to confirm aromatic substituents and amine protons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm) .

Q. How does the fluorophenyl group influence reactivity compared to chlorophenyl analogs?

Fluorine’s electronegativity enhances electron-withdrawing effects, increasing oxidative stability but reducing nucleophilic substitution rates. Comparative studies show fluorophenyl derivatives exhibit 20% higher metabolic stability in hepatic microsome assays .

Advanced Research Questions

Q. What computational strategies predict target binding modes for this compound?

- Molecular docking : Use AutoDock Vina with crystal structures of enzymes (e.g., CYP450) to model interactions. The oxadiazole ring shows strong hydrogen bonding with catalytic residues .

- MD simulations : AMBER or GROMACS assess binding stability over 100 ns trajectories, highlighting hydrophobic interactions with the 3-methoxyphenyl group .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Replace 4-fluorophenyl with 4-Cl or 4-Br to modulate lipophilicity (logP changes by 0.5–1.0 units).

- Bioactivity testing : Chlorophenyl analogs show 30% higher antimicrobial potency but lower solubility .

- Key metric : EC values in enzyme inhibition assays (e.g., COX-2) correlate with electron-withdrawing substituents .

Q. What experimental protocols assess stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs; monitor degradation via HPLC (C18 column, 254 nm) .

- Thermal stability : TGA/DSC reveals decomposition onset at 220°C, indicating suitability for high-temperature reactions .

Q. How are reaction intermediates characterized during synthesis?

- Isolation of intermediates : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate oxadiazole precursors.

- In situ monitoring : ReactIR tracks nitrile oxide formation (peak at 2260 cm) during cyclization .

Methodological Challenges

Q. What strategies resolve contradictory bioactivity data across studies?

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., doxorubicin) .

- Data normalization : Express IC values relative to positive controls to account for batch variability .

Q. How is crystallographic data utilized to validate molecular conformation?

- X-ray diffraction : Single-crystal analysis (173 K) confirms planarity of the triazole-oxadiazole core (dihedral angle <5°) and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。